molecular formula C16H16ClN5O3 B11400965 Methyl {2-[(4-chlorobenzyl)amino]-5-methyl-7-oxo-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate

Methyl {2-[(4-chlorobenzyl)amino]-5-methyl-7-oxo-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate

Cat. No.: B11400965
M. Wt: 361.78 g/mol
InChI Key: TZCCCKJYFDXTJT-UHFFFAOYSA-N
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Description

METHYL 2-(2-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazolopyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

METHYL 2-(2-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of METHYL 2-(2-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-(2-{[(4-BROMOPHENYL)METHYL]AMINO}-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE
  • METHYL 2-(2-{[(4-FLUOROPHENYL)METHYL]AMINO}-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE
  • METHYL 2-(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE

Uniqueness

The uniqueness of METHYL 2-(2-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE lies in its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H16ClN5O3

Molecular Weight

361.78 g/mol

IUPAC Name

methyl 2-[2-[(4-chlorophenyl)methylamino]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate

InChI

InChI=1S/C16H16ClN5O3/c1-9-12(7-13(23)25-2)14(24)22-16(19-9)20-15(21-22)18-8-10-3-5-11(17)6-4-10/h3-6H,7-8H2,1-2H3,(H2,18,19,20,21)

InChI Key

TZCCCKJYFDXTJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NCC3=CC=C(C=C3)Cl)CC(=O)OC

Origin of Product

United States

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